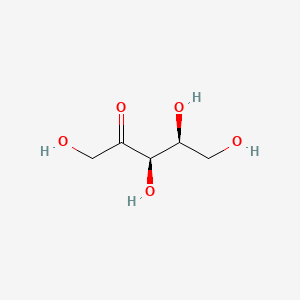![molecular formula C30H41N5O7S B1675595 (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid CAS No. 105496-35-3](/img/structure/B1675595.png)
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-190388 is a penicillamine-containing enkephalin analog. It functions as a mu receptor agonist and is known for its analgesic properties . This compound is primarily used in scientific research to study pain management and opioid receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-190388 involves the incorporation of penicillamine into an enkephalin analog. The detailed synthetic route includes the following steps:
Formation of the enkephalin backbone: This involves the sequential addition of amino acids to form the peptide chain.
Incorporation of penicillamine: Penicillamine is introduced into the peptide chain through a coupling reaction.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of LY-190388 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale peptide synthesis using automated peptide synthesizers.
Purification: Industrial-scale purification methods, including preparative HPLC.
Quality control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
LY-190388 undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The peptide backbone can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Various amino acid derivatives and coupling reagents like carbodiimides.
Major Products
The major products formed from these reactions include oxidized or reduced forms of LY-190388 and substituted analogs with modified amino acid residues .
Scientific Research Applications
LY-190388 has several scientific research applications:
Pain Management: It is used to study the mechanisms of pain and the efficacy of mu receptor agonists in pain relief.
Opioid Receptor Research: LY-190388 helps in understanding the interactions between enkephalins and opioid receptors, particularly the mu receptor.
Drug Development: It serves as a model compound for developing new analgesics with improved efficacy and reduced side effects.
Mechanism of Action
LY-190388 exerts its effects by binding to the mu opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The molecular targets involved include the mu opioid receptor and associated G-proteins, which mediate the signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
DAMGO: Another mu receptor agonist with similar analgesic properties.
DPDPE: A delta receptor-selective enkephalin analog.
Met-enkephalin: An endogenous enkephalin with affinity for both mu and delta receptors.
Uniqueness of LY-190388
LY-190388 is unique due to its incorporation of penicillamine, which enhances its stability and binding affinity for the mu receptor. This makes it a valuable tool in pain management research and opioid receptor studies .
Properties
CAS No. |
105496-35-3 |
|---|---|
Molecular Formula |
C30H41N5O7S |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1 |
InChI Key |
BVEVBYDQRCDKCN-HFOXQMJASA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
105496-35-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YXGFV |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-Tyr-Pen-Gly-Phe-Val-OH LY 190388 LY-190388 Tyr-penicillamine-Gly-Phe-Val tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


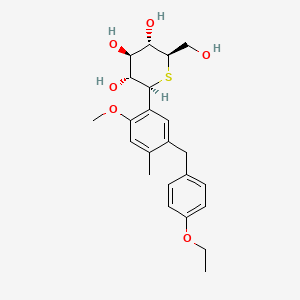
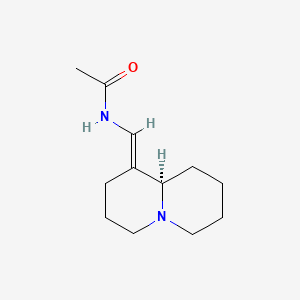
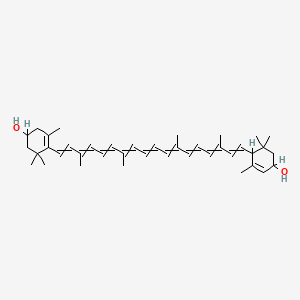

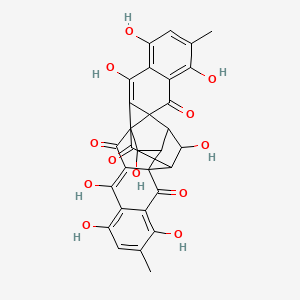





![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)


